molecular formula C21H19BrN2O3S B298074 N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Número de catálogo B298074
Peso molecular: 459.4 g/mol
Clave InChI: RAFOWQCZXRWRGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as BMS-911543, is a small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.

Mecanismo De Acción

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide inhibits the activity of the enzyme Bruton's tyrosine kinase (BTK), which plays a critical role in the development and function of B cells and other immune cells. By inhibiting BTK, N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide reduces the production of inflammatory cytokines and chemokines, thereby suppressing the immune response. This mechanism of action makes N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide a promising candidate for the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. It has also been shown to inhibit the activation of B cells and other immune cells, leading to a reduction in the production of autoantibodies. In addition, N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is that it has shown promising results in preclinical studies. It has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one of the limitations of N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One direction is to further investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its potential as a treatment for inflammatory bowel disease. In addition, further studies are needed to determine its safety and efficacy in humans, and to develop more potent and selective BTK inhibitors.

Métodos De Síntesis

The synthesis of N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves several steps. The first step is the synthesis of 4-bromo-3-methylphenylamine, which is then reacted with 4-aminobenzoyl chloride to form N-(4-bromo-3-methylphenyl)-4-aminobenzamide. This intermediate is then reacted with methyl phenyl sulfone and sodium hydride to form the final product, N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide.

Aplicaciones Científicas De Investigación

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has shown promise as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been studied for its potential use in the treatment of inflammatory bowel disease.

Propiedades

Nombre del producto

N-(4-bromo-3-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Fórmula molecular

C21H19BrN2O3S

Peso molecular

459.4 g/mol

Nombre IUPAC

4-[benzenesulfonyl(methyl)amino]-N-(4-bromo-3-methylphenyl)benzamide

InChI

InChI=1S/C21H19BrN2O3S/c1-15-14-17(10-13-20(15)22)23-21(25)16-8-11-18(12-9-16)24(2)28(26,27)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,23,25)

Clave InChI

RAFOWQCZXRWRGU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3)Br

SMILES canónico

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.